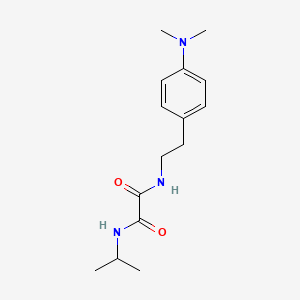![molecular formula C8H8BrClS B2356604 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene CAS No. 13290-31-8](/img/structure/B2356604.png)
1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)sulfanyl-4-chlorobenzene, commonly referred to as BESC, is a versatile organic compound with a range of scientific and industrial applications. BESC is a brominated aryl sulfide that can be synthesized using a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Sonogashira reaction. BESC has been used for a variety of scientific research applications, including the study of enzyme-catalyzed reactions and the investigation of biochemical and physiological effects. In addition, BESC has been used in laboratory experiments to study the mechanism of action of certain drugs and to investigate the advantages and limitations of certain compounds.
Wissenschaftliche Forschungsanwendungen
Catalytic Sulfenylation Processes : Vanadium oxyacetylacetonate [VO(acac)(2)] has been used as a catalyst in the direct synthesis of 3-sulfanylindoles from indoles and thiols under molecular oxygen, using chlorobenzene as a solvent. This catalytic system can also apply to 2-naphthols to yield 1-sulfanyl-2-naphthols (Maeda, Koyabu, Nishimura, & Uemura, 2004).
Anionic Surfactant Determination : Nitro, bromo, and methyl derivatives of certain compounds, when reacted with anionic surfactants, form a stable ion associate that can be extracted into chlorobenzene. This method has been used for determining anionic surfactants in river water (Higuchi, Shimoishi, Miyata, Tǒei, & Hayami, 1980).
Alkaline Fusion Mechanisms : The alkaline fusion of halodiphenyl sulfone and halobenzenesulfinic acids involves the aromatic SN2-type replacement of halogen atoms. For example, 2-chlorophenyl phenyl sulfone can be transformed into phenol, benzene, and chlorobenzene (Furukawa & Ōae, 1968).
Multi-Coupling Reactions : Compounds like 3-bromo-2-(tert-butylsulfonyl)-1-propene react with various electrophiles in the presence of zinc to yield highly functionalized sulfones, showcasing the versatility of these reagents in synthetic chemistry (Auvray, Knochel, & Normant, 1985).
Dissociative Electron Attachment Studies : The study of dissociative electron attachment to bromo-chlorobenzene compounds shows pronounced temperature effects, providing insights into the thermodynamics of these reactions (Mahmoodi-Darian et al., 2010).
NMR Spectroscopy in Liquid Crystalline Phase : The NMR spectra of chlorobenzene and bromobenzene in liquid crystalline phase have been obtained, contributing to the understanding of molecular structures and interactions in different phases (Jacobsen & Schaumburg, 1977).
Planar Chiral Bidentate Complex Syntheses : The synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene and its oxidation to produce diastereomeric sulfoxides is a notable example of complex formation in the field of organometallics (Baker, Radzey, Lucas, & Turner, 2012).
Aromatic Sulfonation Processes : The sulfonation of chlorobenzenes with sulfur trioxide in nitromethane as solvent yields arenesulfonic anhydride and arenepyrosulfonic acid, providing insights into the sulfonation mechanisms of aromatic compounds (Bosscher & Cerfontain, 2010).
Eigenschaften
IUPAC Name |
1-(2-bromoethylsulfanyl)-4-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHPOHQYGWJCGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)
![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)


![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)

![4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356535.png)

![[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol](/img/structure/B2356539.png)

